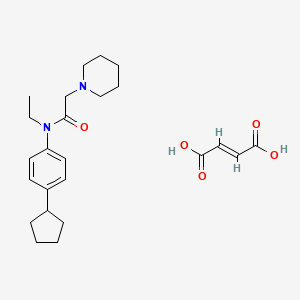
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of a butenedioic acid moiety and a piperidinylacetamide group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide typically involves multiple steps, including the formation of the butenedioic acid and the piperidinylacetamide components, followed by their coupling. Common synthetic routes may involve:
Formation of Butenedioic Acid: This can be achieved through the oxidation of butene derivatives under controlled conditions.
Synthesis of Piperidinylacetamide: This involves the reaction of piperidine with ethyl bromoacetate, followed by further functionalization to introduce the cyclopentylphenyl group.
Coupling Reaction: The final step involves coupling the butenedioic acid with the piperidinylacetamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The butenedioic acid moiety can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives, such as butanedioic acid derivatives.
Substitution: The piperidinylacetamide group can undergo substitution reactions, particularly at the nitrogen atom, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of diacids or other oxidized derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Use in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Research: Study of its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: Use in the development of new industrial chemicals or catalysts.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butenedioic Acid Derivatives: Compounds with similar butenedioic acid moieties.
Piperidinylacetamide Derivatives: Compounds with similar piperidinylacetamide structures.
Uniqueness
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide is unique due to the combination of its structural components, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
85603-20-9 |
|---|---|
Molekularformel |
C24H34N2O5 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H30N2O.C4H4O4/c1-2-22(20(23)16-21-14-6-3-7-15-21)19-12-10-18(11-13-19)17-8-4-5-9-17;5-3(6)1-2-4(7)8/h10-13,17H,2-9,14-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
HVOUTEKBDWSIRW-WLHGVMLRSA-N |
Isomerische SMILES |
CCN(C1=CC=C(C=C1)C2CCCC2)C(=O)CN3CCCCC3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)C2CCCC2)C(=O)CN3CCCCC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
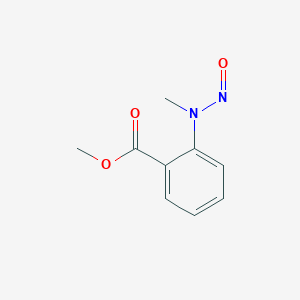
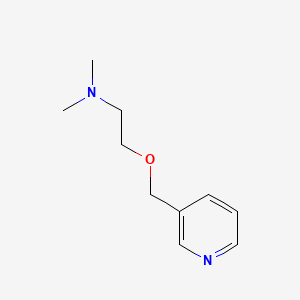

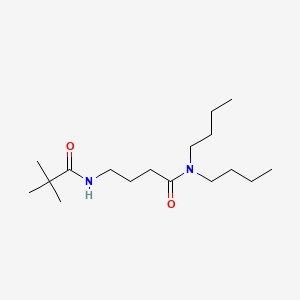
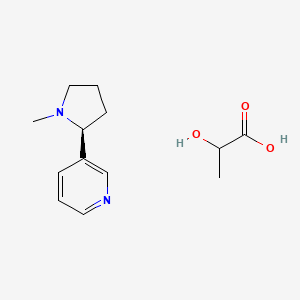
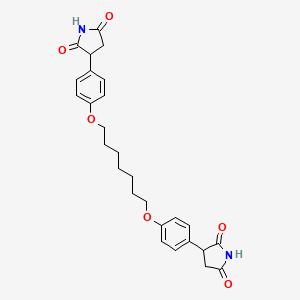

![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
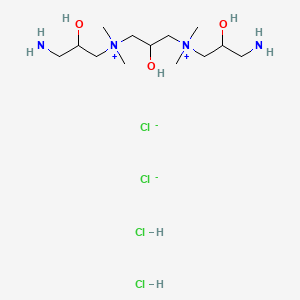

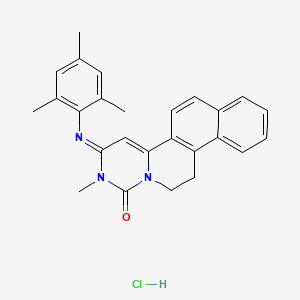
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)

